![molecular formula C18H14BrN3S B2697927 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207024-62-1](/img/structure/B2697927.png)
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature. The resulting product is (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . This synthetic route provides a good yield and allows for the functionalization of the pyrrolidine-2,3-dione core.
3.
Molecular Structure Analysis
The molecular structure of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile has been confirmed via X-ray diffraction analysis of a single crystal. The compound exhibits a fascinating arrangement of its constituent atoms, which contributes to its potential biological properties .
8.
Scientific Research Applications
Electrochemical Studies and Polymerization
A study by Soylemez et al. (2015) utilized a benzimidazole derivative for electrochemical copolymerization with 3,4-ethylenedioxythiophene (EDOT) in acetonitrile solution, leading to polymers with lower oxidation potentials, lower bandgap, and higher optical contrast, indicating its potential in electrochromic devices Soylemez et al., 2015.
Nucleophilic Substitution Reactions
McCallum et al. (1999) investigated the reactions of various imidazoles with cyanogen bromide in acetonitrile, revealing that N-alkyl substituents on imidazoles lead to bromination products, while N-H imidazoles lead to N-cyano derivatives, demonstrating the influence of substituents on reaction outcomes McCallum et al., 1999.
Photochemical Synthesis
D’Auria et al. (1998) explored the photochemical synthesis of nitro-2-arylimidazoles by irradiating 4(5)-nitro-2-iodoimidazole in acetonitrile, showing nearly quantitative yields for some aromatic partners, highlighting a method for constructing aryl substituted imidazoles D’Auria et al., 1998.
Nucleophilic Substitution Reactions of Thiophenyl Benzoates
Koh et al. (1999) detailed the reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines in acetonitrile, providing insights into the mechanisms of nucleophilic substitution reactions relevant to synthetic organic chemistry Koh et al., 1999.
Construction of Polycyclic π-Conjugated Skeletons
Zhang et al. (2020) reported on the construction of a thiophene-fused polycyclic π-conjugated skeleton via a CuCl-mediated reaction in acetonitrile, showcasing a method for synthesizing complex aromatic systems Zhang et al., 2020.
properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3S/c19-16-8-6-15(7-9-16)17-12-21-18(23-11-10-20)22(17)13-14-4-2-1-3-5-14/h1-9,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIZRNIRLMEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile |
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